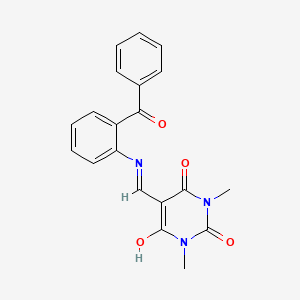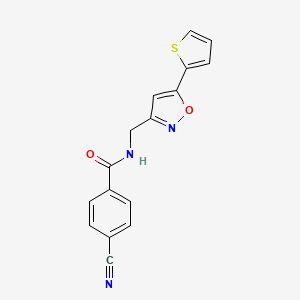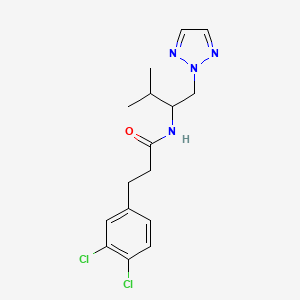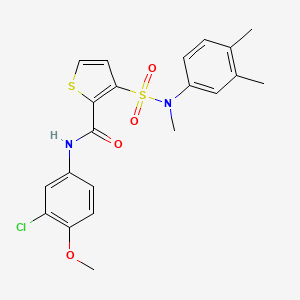
(E)-1-(3,4-dimethylphenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(3,4-dimethylphenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C21H24N4O2 and its molecular weight is 364.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoelectric Conversion Efficiency in Solar Cells
Research has explored the application of carboxylated cyanine dyes, which share structural similarities with (E)-1-(3,4-dimethylphenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea, in enhancing the photoelectric conversion efficiency of dye-sensitized solar cells. A notable increase in power conversion efficiency was observed, indicating the potential of such compounds to improve solar cell performance through co-sensitization techniques (Wu et al., 2009).
Synthesis and Antibacterial Activity
Another study focused on the synthesis of 5, 6, 7, 8-tetrahydropyrimido [4, 5-b]-quinoline derivatives, including reactions with urea, showcasing antimicrobial activities of selected derivatives. This implies the broader chemical utility of urea derivatives in creating compounds with potential antibacterial properties (Elkholy & Morsy, 2006).
Antimicrobial Copper(II) Complexes
Research into copper(II) salicylideneglycinate complexes, where urea plays a role in the formation of these complexes, has demonstrated antimicrobial effects against various bacteria, yeasts, and fungi. This suggests a potential application of urea derivatives in the development of antimicrobial agents (Valent et al., 2002).
Antioxidant and Anticholinesterase Activities
A study on coumarylthiazole derivatives containing aryl urea/thiourea groups revealed significant inhibitory effects on acetylcholinesterase and butyrylcholinesterase, as well as strong antioxidant capacities. This highlights the potential of urea derivatives in therapeutic applications, particularly in treating conditions associated with oxidative stress and enzyme inhibition (Kurt et al., 2015).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3,4-dimethylphenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-one with 3,4-dimethylaniline followed by the addition of urea. The reaction is carried out under reflux conditions in the presence of a suitable catalyst.", "Starting Materials": [ "3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-one", "3,4-dimethylaniline", "Urea", "Catalyst" ], "Reaction": [ "Step 1: To a round bottom flask, add 3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-one and 3,4-dimethylaniline in equimolar amounts.", "Step 2: Add a suitable catalyst to the reaction mixture and reflux the mixture for several hours.", "Step 3: After completion of the reaction, cool the mixture and add urea to the reaction mixture.", "Step 4: Reflux the reaction mixture for several hours until the desired product is obtained.", "Step 5: Isolate the product by filtration and wash it with a suitable solvent." ] } | |
CAS No. |
899972-98-6 |
Molecular Formula |
C21H24N4O2 |
Molecular Weight |
364.449 |
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[3-(2-methylpropyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C21H24N4O2/c1-13(2)12-25-19(17-7-5-6-8-18(17)23-21(25)27)24-20(26)22-16-10-9-14(3)15(4)11-16/h5-11,13H,12H2,1-4H3,(H2,22,24,26) |
InChI Key |
RVHCCWDDSSQBEA-LYBHJNIJSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC(C)C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one](/img/structure/B2835885.png)

![2-[(E)-1-(3-methoxyphenyl)ethylidene]-1-hydrazinecarboxamide](/img/structure/B2835888.png)


![N~1~,N~3~-bis(2-chlorophenyl)-2-[(methoxyimino)methyl]malonamide](/img/structure/B2835898.png)

![2-[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2835900.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2835902.png)


![N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide](/img/structure/B2835907.png)
![4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2835908.png)
